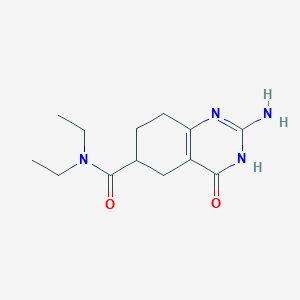
2-Amino-n,n-diethyl-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 16132 est un composé chimique qui a suscité un intérêt dans divers domaines scientifiques en raison de ses propriétés uniques et de ses applications potentielles. Il est connu pour son rôle dans des voies biochimiques spécifiques et son utilité dans la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du NSC 16132 implique généralement une série de réactions chimiques qui sont soigneusement contrôlées pour garantir la pureté et le rendement du produit final. Les voies de synthèse courantes comprennent:
Préparation des réactifs initiaux: Les matières premières sont préparées par des procédés chimiques standard.
Conditions de réaction: Les réactions sont effectuées dans des conditions spécifiques, telles que la température, la pression et le pH contrôlés, pour faciliter les transformations chimiques souhaitées.
Purification: Le produit final est purifié à l'aide de techniques telles que la cristallisation, la distillation ou la chromatographie pour éliminer les impuretés.
Méthodes de production industrielle
Dans un contexte industriel, la production de NSC 16132 est mise à l'échelle à l'aide de grands réacteurs et de systèmes automatisés pour garantir la cohérence et l'efficacité. Le processus implique:
Synthèse en vrac: De grandes quantités de réactifs sont traitées dans des réacteurs industriels.
Contrôle de la qualité: Des mesures rigoureuses de contrôle de la qualité sont mises en œuvre pour garantir que le produit répond aux spécifications requises.
Emballage et distribution: Le produit final est emballé dans des contenants adaptés et distribué à diverses installations de recherche et industrielles.
Analyse Des Réactions Chimiques
Types de réactions
NSC 16132 subit plusieurs types de réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction: Les réactions de réduction peuvent convertir le NSC 16132 en différentes formes réduites.
Substitution: Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactions impliquant le NSC 16132 utilisent généralement des réactifs courants tels que:
Agents oxydants: Réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.
Agents réducteurs: Réactifs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Catalyseurs: Divers catalyseurs peuvent être utilisés pour faciliter les réactions, y compris les catalyseurs aux métaux de transition.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple:
Produits d'oxydation: Diverses formes oxydées de NSC 16132.
Produits de réduction: Dérivés réduits du composé.
Produits de substitution: Composés avec différents groupes fonctionnels remplaçant les originaux.
Applications de recherche scientifique
NSC 16132 a une large gamme d'applications dans la recherche scientifique, notamment:
Chimie: Utilisé comme réactif ou intermédiaire dans diverses réactions chimiques et processus de synthèse.
Biologie: Employé dans des études impliquant des voies biochimiques et des processus cellulaires.
Médecine: Étudié pour ses effets thérapeutiques potentiels et comme outil dans le développement de médicaments.
Industrie: Utilisé dans la production de divers produits chimiques et matériaux industriels.
Mécanisme d'action
Le mécanisme d'action du NSC 16132 implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut agir en:
Liaison aux enzymes: Inhibition ou activation des enzymes impliquées dans les voies biochimiques.
Modulation des récepteurs: Interaction avec les récepteurs cellulaires pour modifier les voies de signalisation.
Affectation de l'expression génique: Influence sur l'expression de gènes spécifiques impliqués dans les processus cellulaires.
Applications De Recherche Scientifique
NSC 16132 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in studies involving biochemical pathways and cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of NSC 16132 involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.
Affecting Gene Expression: Influencing the expression of specific genes involved in cellular processes.
Comparaison Avec Des Composés Similaires
NSC 16132 peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Certains composés similaires comprennent:
NSC 125973: Un autre composé avec des propriétés biochimiques similaires.
NSC 16132-1-AP: Un composé apparenté utilisé dans des applications de recherche similaires.
Le caractère unique de NSC 16132 réside dans sa structure chimique spécifique et les voies particulières qu'il affecte, ce qui en fait un outil précieux dans diverses applications scientifiques et industrielles.
Propriétés
Numéro CAS |
5437-51-4 |
|---|---|
Formule moléculaire |
C13H20N4O2 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
2-amino-N,N-diethyl-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carboxamide |
InChI |
InChI=1S/C13H20N4O2/c1-3-17(4-2)12(19)8-5-6-10-9(7-8)11(18)16-13(14)15-10/h8H,3-7H2,1-2H3,(H3,14,15,16,18) |
Clé InChI |
LISLDNVPYIXSCJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1CCC2=C(C1)C(=O)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






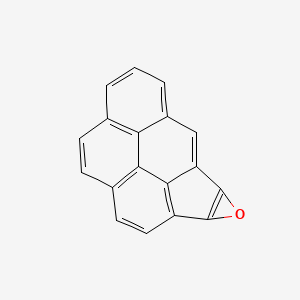


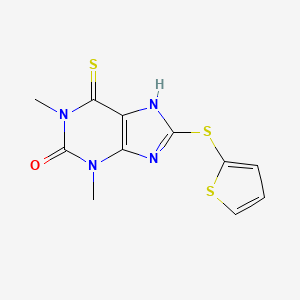
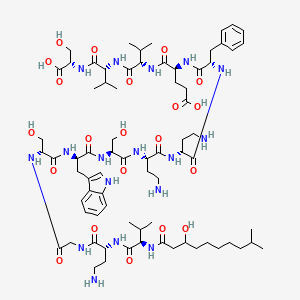
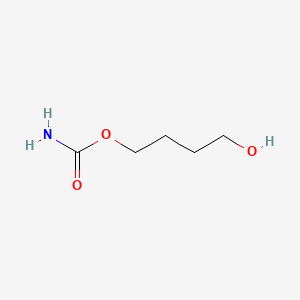

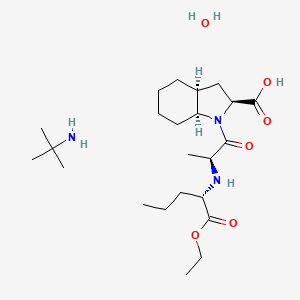

![[(9Z,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-(methylamino)-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B12653502.png)
